1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid
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Description
1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.362. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a piperidine ring and a 1,2,4-triazole ring. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The 1,2,4-triazole ring is a common moiety in many pharmaceuticals and is known to interact with various biological targets .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Many piperidine and 1,2,4-triazole derivatives are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The presence of the piperidine and 1,2,4-triazole rings could potentially influence its absorption, distribution, metabolism, and excretion .
Result of Action
Based on its structural components, it could potentially have a wide range of biological activities .
Action Environment
The efficacy and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information, it’s difficult to provide a detailed discussion .
Properties
IUPAC Name |
1-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]methyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-5-2-3-7-14(12)20-11-17-18-15(20)10-19-8-4-6-13(9-19)16(21)22/h2-3,5,7,11,13H,4,6,8-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEYNWBFNZMHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=NN=C2CN3CCCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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